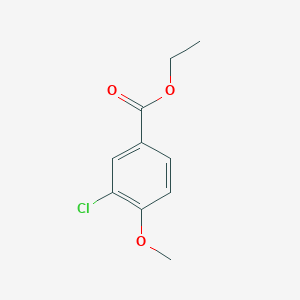

Ethyl 3-chloro-4-methoxybenzoate

Description

A Pillar in Organic Synthesis and Advanced Materials

The strategic placement of the chloro and methoxy (B1213986) groups on the benzene (B151609) ring of Ethyl 3-chloro-4-methoxybenzoate influences its electronic properties and reactivity. This makes it a valuable precursor in the synthesis of a variety of organic compounds. Researchers have utilized this molecule in the development of novel compounds with potential applications in materials science. The field of advanced materials often relies on the precise construction of molecules to achieve desired physical and chemical properties, and compounds like Ethyl 3-chloro-4-methoxybenzoate provide the necessary structural motifs.

The Broad Utility of Aromatic Carboxylic Esters

Aromatic carboxylic esters are a class of organic compounds that have found widespread use across various industries. numberanalytics.com Their applications range from fragrances and flavors to pharmaceuticals and agrochemicals. numberanalytics.com The stability of the aromatic ring combined with the reactivity of the ester group allows for a diverse range of chemical transformations. numberanalytics.com These esters are typically synthesized through the Fischer esterification of an aromatic carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.com They can undergo reactions such as hydrolysis to yield the parent carboxylic acid and alcohol, reduction to form alcohols, and Claisen condensation to create β-keto esters. numberanalytics.com

Research Scope and Objectives

This article aims to provide a detailed account of the chemical characteristics of Ethyl 3-chloro-4-methoxybenzoate. It will present its known properties and explore its role as a building block in synthetic chemistry. The information is intended for a scientific audience interested in the practical applications of aromatic compounds in research and development.

Chemical Profile of Ethyl 3-chloro-4-methoxybenzoate

Below are tables detailing the known chemical and physical properties of Ethyl 3-chloro-4-methoxybenzoate.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 14670-04-3 |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | ethyl 3-chloro-4-methoxybenzoate |

| InChI Key | HEKNQCPDISZPCL-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | 95% |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Related Compounds and their Properties

This table provides information on compounds structurally related to Ethyl 3-chloro-4-methoxybenzoate, highlighting the variations in their properties based on different substituents.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Ethyl 3-chloro-4-hydroxybenzoate | 16357-41-8 | C₉H₉ClO₃ | 200.62 | Features a hydroxyl group instead of a methoxy group. sigmaaldrich.comcymitquimica.com |

| Ethyl 3-chloro-4-methylbenzoate | 99500-36-4 | C₁₀H₁₁ClO₂ | 198.65 | Contains a methyl group instead of a methoxy group. nih.gov |

| Ethyl 4-chlorobenzoate | 7335-27-5 | C₉H₉ClO₂ | 184.62 | Lacks the methoxy group at the 4-position. nist.gov |

| 3-Chloro-4-hydroxybenzaldehyde | 56962-13-5 | C₇H₅ClO₂ | 156.57 | An aldehyde precursor with similar substitution. guidechem.com |

| 3-Chloro-4-methoxytoluene | 34026-93-6 | C₈H₉ClO | 156.61 | A toluene (B28343) derivative with similar substitution. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKNQCPDISZPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163455 | |

| Record name | Ethyl 3-chloro-p-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14670-04-3 | |

| Record name | Ethyl 3-chloro-4-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14670-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-p-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014670043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-chloro-p-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloro-p-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-chloro-p-anisate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRU7VLG66N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 3 Chloro 4 Methoxybenzoate and Its Structural Analogs

Direct Esterification Approaches

Direct esterification represents a straightforward method for the synthesis of ethyl 3-chloro-4-methoxybenzoate, typically involving the reaction of 3-chloro-4-methoxybenzoic acid with ethanol (B145695).

Catalyzed Esterification of Substituted Benzoic Acids with Ethanol

The classical Fischer-Speier esterification is a widely employed method for producing esters. researchgate.net This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol, in this case, 3-chloro-4-methoxybenzoic acid with ethanol. Common catalysts for this reaction include strong mineral acids like sulfuric acid (H₂SO₄). researchgate.netyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess ethanol is often used, or water is removed as it is formed. byjus.com

Microwave-assisted organic synthesis (MAOS) has emerged as a modern technique to accelerate this reaction. usm.my Using a sealed-vessel microwave setup, the esterification of substituted benzoic acids can be achieved in significantly reduced reaction times with good yields. researchgate.netusm.my For instance, the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000) was successfully performed using catalytic amounts of H₂SO₄ under microwave irradiation. researchgate.netusm.my This method offers advantages such as enhanced reaction rates and often leads to fewer by-products. usm.my

Alternative catalysts, such as solid acid catalysts like phosphoric acid-modified Montmorillonite K-10 clay (PMK), have also been utilized for the esterification of substituted benzoic acids under solvent-free conditions, providing high yields. ijstr.org N-bromosuccinimide (NBS) has also been reported as an efficient and selective metal-free catalyst for the direct esterification of aryl carboxylic acids. nih.gov

| Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux with excess ethanol | Classic and widely used method for Fischer-Speier esterification. | researchgate.netresearchgate.netyoutube.com |

| Microwave Irradiation with H₂SO₄ | Sealed vessel, specific time and temperature intervals | Reduces reaction time and can increase product yield. | researchgate.netusm.my |

| Phosphoric acid modified Montmorillonite K10 (PMK) | Solvent-free, reflux | Efficient solid acid catalyst providing high yields. | ijstr.org |

| N-bromosuccinimide (NBS) | Neat reaction conditions | Metal-free, efficient, and selective catalyst. | nih.gov |

Advanced Esterification Techniques (e.g., Oxone-Catalyzed Dehydrogenation)

In recent years, more environmentally friendly and efficient esterification methods have been developed. One such technique is the Oxone-catalyzed dehydrogenative esterification of carboxylic acids with alcohols. rsc.orgdntb.gov.uaresearchgate.net This method offers a green alternative, proceeding under mild reaction conditions and often resulting in high yields of the desired ester. rsc.org The reaction is compatible with both electron-rich and electron-deficient groups on the carboxylic acid. rsc.org

Another advanced approach involves the use of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) in combination with a co-oxidant like calcium chloride and Oxone. This system allows for the oxidative esterification of primary alcohols, which first get oxidized to the corresponding aldehyde, form a hemiacetal with another alcohol molecule, and are then further oxidized to the symmetric ester.

Multi-Step Synthesis from Precursors

An alternative to direct esterification is the construction of the target molecule from simpler, more readily available precursors. This approach allows for greater control over the introduction of specific functional groups onto the aromatic ring.

Strategies for Introducing the Methoxy (B1213986) Group on the Aromatic Ring

The methoxy group (-OCH₃) is an important functional group in many organic compounds. wikipedia.org A common method for its introduction onto an aromatic ring is through the methylation of a corresponding phenol (B47542). wikipedia.org This can be achieved using methylating agents like methyl iodide (CH₃I) in the presence of a base.

In the context of synthesizing 4-methoxybenzoic acid derivatives, one could start with a para-substituted phenol and introduce the methoxy group. For instance, p-cresyl methyl ether can be oxidized to produce 4-methoxybenzoic acid. smolecule.com Another route involves the catalytic oxidation of p-methoxytoluene. smolecule.comchemicalbook.com

The introduction of a methoxy group can also be achieved through nucleophilic substitution of a halogen on the aromatic ring, although this often requires harsh conditions or the use of a catalyst. clockss.org For example, the substitution of chlorine with a methoxide (B1231860) anion can be facilitated by forming a chromium tricarbonyl complex with the chlorinated aromatic ring. clockss.org

Strategies for Introducing the Chloro Substituent on the Aromatic Ring

The introduction of a chlorine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This reaction involves treating the aromatic compound with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.comyoutube.com The Lewis acid activates the chlorine molecule, making it a better electrophile for the substitution reaction. masterorganicchemistry.com

The position of chlorination is directed by the existing substituents on the benzene (B151609) ring. pressbooks.pub For the synthesis of Ethyl 3-chloro-4-methoxybenzoate, the starting material would likely be ethyl 4-methoxybenzoate. The methoxy group is an ortho-, para-directing group. Since the para position is already occupied by the ester group, chlorination would be expected to occur at the ortho position (position 3) relative to the methoxy group.

Derivatization from Related Halogenated or Hydroxylated Benzoates (e.g., from 3-chloro-4-hydroxybenzoic acid)

A versatile approach to synthesizing ethyl 3-chloro-4-methoxybenzoate involves starting from a structurally similar compound, such as 3-chloro-4-hydroxybenzoic acid. nih.govsigmaaldrich.com This precursor already contains the desired chloro and carboxyl groups in the correct positions. The synthesis would then involve two key steps: esterification of the carboxylic acid and methylation of the hydroxyl group.

The esterification of 3-chloro-4-hydroxybenzoic acid to ethyl 3-chloro-4-hydroxybenzoate can be carried out using standard methods as described in section 2.1.1. cymitquimica.comsigmaaldrich.com Subsequently, the hydroxyl group of ethyl 3-chloro-4-hydroxybenzoate can be methylated to form the final product, ethyl 3-chloro-4-methoxybenzoate. This methylation is typically performed using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

This multi-step pathway provides a reliable route to the target compound, leveraging the availability of substituted benzoic acid precursors. A similar strategy has been used in the synthesis of the drug Bosutinib, which starts from 3-methoxy-4-hydroxybenzoic acid. nih.gov

| Precursor | Key Reaction Steps | Reagents | Reference |

|---|---|---|---|

| p-Cresyl methyl ether | Oxidation | Oxidizing agents | smolecule.com |

| p-Methoxytoluene | Catalytic Oxidation | Oxygen, Cobalt and Manganese catalysts | smolecule.comchemicalbook.com |

| Ethyl 4-methoxybenzoate | Electrophilic Aromatic Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | masterorganicchemistry.comyoutube.comyoutube.com |

| 3-Chloro-4-hydroxybenzoic acid | 1. Esterification 2. Methylation | 1. Ethanol, Acid catalyst 2. Methylating agent (e.g., Dimethyl sulfate), Base | cymitquimica.comsigmaaldrich.comnih.gov |

Synthesis of Analogous Ethyl Benzoate Derivatives with Related Substitution Patterns

The synthesis of ethyl benzoate derivatives, including those with chloro and methoxy substitutions, is fundamentally achieved through well-established esterification reactions. The most common and direct method is the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemicalbook.comyoutube.comyoutube.com For producing a compound like Ethyl 3-chloro-4-methoxybenzoate, this would involve the reaction of 3-chloro-4-methoxybenzoic acid with ethanol, typically catalyzed by a few drops of concentrated sulfuric acid. youtube.comquora.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester product, excess ethanol is often used, or the water generated during the reaction is removed, for instance, with a Dean-Stark apparatus. chemicalbook.com

Beyond direct esterification, more complex structural analogs are synthesized through multi-step routes. For example, the synthesis of certain local anesthetics based on benzoate structures involves a sequence of reactions that may include alkylation followed by esterification. rsc.org In one such pathway, a substituted 4-aminobenzoic acid is first prepared, which is then esterified. rsc.org

Alternative methods for forming the ester bond under milder conditions are also employed, particularly for sensitive substrates. The Steglich esterification, for instance, allows for the coupling of carboxylic acids and alcohols at or near room temperature. nih.govresearchgate.net This method utilizes a coupling agent, such as a carbodiimide, and a catalyst. While traditionally performed in chlorinated solvents, greener alternatives are now available. nih.govresearchgate.net

The synthesis of various benzoate esters can also be achieved through transesterification, where an existing ester is reacted with a different alcohol to produce a new ester. This approach is particularly relevant in industrial settings for creating a variety of esters from a common intermediate.

The table below summarizes various synthetic approaches for producing substituted benzoate esters.

| Method | Reactants | Typical Conditions | Key Features |

| Fischer-Speier Esterification | Substituted Benzoic Acid + Ethanol | Strong acid catalyst (e.g., H₂SO₄), heat | Reversible reaction; yield increased by removing water or using excess alcohol. chemicalbook.comyoutube.com |

| Steglich Esterification | Substituted Benzoic Acid + Alcohol | Carbodiimide (e.g., EDC), catalyst (e.g., DMAP), often in an organic solvent | Mild, neutral conditions; suitable for acid-sensitive molecules. nih.govrsc.org |

| Multi-step Synthesis | Various precursors | May involve alkylation, acylation, then esterification | Allows for the creation of complex analogs with diverse functional groups. rsc.org |

| Williamson Ether Synthesis (followed by esterification) | Substituted Phenol -> Benzoic Acid -> Ester | Base (e.g., NaH) followed by alkyl halide, then esterification | Used to build the benzoic acid backbone before ester formation. quora.com |

Green Chemistry Principles in the Synthesis of Benzoate Esters

The principles of green chemistry are increasingly influencing the synthesis of benzoate esters, aiming to reduce environmental impact and improve safety. This focus manifests primarily in the development of sustainable catalysts and the strategic selection and minimization of solvents.

Catalyst Development for Enhanced Sustainability

Traditional esterification often relies on corrosive and hazardous homogeneous acid catalysts like sulfuric acid. mdpi.com Green chemistry seeks to replace these with solid, heterogeneous catalysts that are non-corrosive, environmentally benign, and easily separable from the reaction mixture for reuse. mdpi.com

Key developments in sustainable catalysts include:

Solid Acid Catalysts : Materials like sulfonated resins (e.g., Amberlyst-15) and solid acid carbon catalysts synthesized from biomass (e.g., wood activated carbon) are effective for esterification. mdpi.comacs.org These catalysts provide active sites for the reaction while being easily filtered out post-reaction. Recent methods for preparing these catalysts, such as hydrothermal and plasma sulfonation, use significantly less sulfonating agent, further boosting their green credentials. acs.org

Bimetallic Oxide Clusters : Advanced catalysts, such as Rhodium-Ruthenium (RhRu) bimetallic oxide clusters, have been developed for ester synthesis. britishwaterfilter.comlabmanager.com These nanometer-sized catalysts are highly efficient and can use molecular oxygen as the sole oxidant, producing only water as a byproduct, which is a significant environmental advantage. britishwaterfilter.comlabmanager.com

Deep Eutectic Solvents (DES) : DES can act as both the solvent and the catalyst in esterification reactions. They are often biodegradable, have low volatility, and can be prepared from inexpensive components.

The following table details various sustainable catalysts used in ester synthesis.

Interactive Data Table: Sustainable Catalysts for Ester Synthesis| Catalyst Type | Example(s) | Advantages |

|---|---|---|

| Heterogeneous Solid Acids | Sulfonated Resins (Amberlyst-15), Sulfonated Carbons | Reusable, non-corrosive, easily separated from product, thermally stable. mdpi.comacs.org |

| Bimetallic Nanoclusters | Rhodium-Ruthenium Oxide Clusters (RhRuOₓ/C) | High efficiency, uses oxygen as a clean oxidant, produces only water as a byproduct. britishwaterfilter.comlabmanager.com |

| Photocatalysts | N-BAP | Uses visible light as an energy source, avoids harsh metal reductants. sciencedaily.com |

| Polymeric Acid Catalysts | Phenolsulfonic acid–formaldehyde resin (PAFR) | High yields, no need to remove water byproduct, functions at low concentrations. |

Solvent Selection and Minimization Strategies

Solvent choice is a critical aspect of green chemistry, as traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are hazardous. rsc.org Research has focused on identifying safer, more sustainable alternatives and developing methods that reduce or eliminate solvent use.

Key strategies include:

Greener Solvent Alternatives : Safer solvents are being adopted for esterification reactions. Acetonitrile has been successfully used as a greener alternative to chlorinated solvents in Steglich esterification, providing comparable rates and yields without requiring extensive purification. nih.govresearchgate.net Dimethyl carbonate (DMC) has also been identified as a more sustainable solvent for these reactions. rsc.orgrsc.org

Solvent-Free Reactions : Conducting reactions without any solvent ("neat") represents a significant green advantage, as it eliminates solvent waste entirely. Microwave-assisted synthesis is one technique that can facilitate solvent-free conditions, often leading to faster reaction times and reduced energy consumption.

Bio-based Solvents : Solvents derived from renewable resources, such as ethyl lactate (B86563) (from corn starch), are gaining traction as replacements for petroleum-based solvents like toluene (B28343) and xylene. chemicalbook.com

The table below compares traditional and greener solvent strategies in ester synthesis.

Interactive Data Table: Solvent Strategies in Ester Synthesis| Strategy | Example(s) | Advantages |

|---|---|---|

| Hazardous Solvents (Traditional) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Effective for a wide range of reactions. |

| Greener Solvents | Acetonitrile, Dimethyl Carbonate (DMC) | Less hazardous, safer for human health and the environment, reduces purification waste. nih.govrsc.org |

| Solvent Minimization | Microwave-Assisted Synthesis | Reduces reaction times, saves energy, can enable solvent-free conditions. |

| Solvent-Free Conditions | Neat reactions | Eliminates solvent use and waste, leading to high atom economy. |

Chemical Reactivity and Transformations of Ethyl 3 Chloro 4 Methoxybenzoate and Its Derivatives

Reactions Involving the Ester Moiety

The ethyl ester group is a primary site for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and alcohols.

Hydrolysis Reactions

The ester functional group of ethyl 3-chloro-4-methoxybenzoate can be hydrolyzed to yield 3-chloro-4-methoxybenzoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org The reaction is an equilibrium process.

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid product. libretexts.org A similar hydrolysis is reported for the methyl ester, 3-chloro-4-methoxybenzoic acid methyl ester, which is refluxed with sodium hydroxide in water for two hours to yield the corresponding carboxylic acid. acs.org The rate of alkaline hydrolysis of ethyl benzoates is sensitive to the nature of the substituents on the aromatic ring. rsc.orgwikipedia.org Electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease it.

Table 1: Effect of Substituents on the Rate of Alkaline Hydrolysis of Ethyl Benzoates

| Substituent | Position | Effect on Hydrolysis Rate |

| -NO₂ | para | Increases |

| -Cl | para | Increases |

| -H | - | Reference |

| -CH₃ | para | Decreases |

| -OCH₃ | para | Decreases |

This table illustrates the general trend of substituent effects on the alkaline hydrolysis of ethyl benzoates.

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgucla.edu For ethyl 3-chloro-4-methoxybenzoate, this reaction would involve the exchange of the ethyl group with a different alkyl or aryl group from the reacting alcohol.

This reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol is typically used. libretexts.orgtaylorandfrancis.com For instance, reacting ethyl 3-chloro-4-methoxybenzoate with methanol (B129727) in the presence of an acid catalyst like sulfuric acid would produce methyl 3-chloro-4-methoxybenzoate and ethanol. ucla.edu Base-catalyzed transesterification is also possible using a strong base like an alkoxide. ucla.edu

Reduction Pathways

The ester group of ethyl 3-chloro-4-methoxybenzoate can be reduced to a primary alcohol, (3-chloro-4-methoxyphenyl)methanol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgvaia.com Sodium borohydride (B1222165) (NaBH₄) is generally not a sufficiently strong reducing agent to reduce esters. libretexts.orgdoubtnut.com

The reduction with LiAlH₄ proceeds via a nucleophilic acyl substitution mechanism. A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. The aldehyde is then immediately reduced by another equivalent of hydride to form the primary alcohol upon protonation in a workup step. libretexts.orgmasterorganicchemistry.com It is also possible to achieve this reduction using catalytic methods, for instance with a cobalt(II) chloride and diisopropylamine (B44863) system in combination with NaBH₄, which shows excellent activity for the chemoselective reduction of various carboxylic esters to their corresponding alcohols. organic-chemistry.org

Table 2: Common Reducing Agents for Ethyl Benzoate (B1203000) Derivatives

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | A strong, non-selective reducing agent. libretexts.org |

| Sodium Borohydride (NaBH₄) | No reaction (generally) | Too mild to reduce esters without activating additives. doubtnut.com |

| NaBH₄/Methanol System | Primary Alcohol | Effective for reducing aromatic esters. researchgate.net |

| Catalytic Hydrogenation | Primary Alcohol | Requires specific catalysts and conditions. organic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of ethyl 3-chloro-4-methoxybenzoate is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being dictated by the electronic properties of the existing substituents.

Regioselectivity Considerations

The positions for electrophilic aromatic substitution are determined by the combined directing effects of the chloro, methoxy (B1213986), and ethyl carboxylate groups.

Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. msu.edu

Chloro group (-Cl): This is a deactivating, yet ortho-, para-directing group. It withdraws electron density inductively (deactivating effect) but can donate electron density through resonance (ortho-, para-directing effect). quora.com

Ethyl carboxylate group (-COOEt): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.org

The positions on the aromatic ring are numbered starting from the carbon bearing the ester group as position 1. Therefore, the substituents are at C3 (chloro) and C4 (methoxy). The available positions for substitution are C2, C5, and C6.

Position C2: Ortho to the ester (deactivating), ortho to the chloro group (directing), and meta to the methoxy group (not favored).

Position C5: Ortho to the methoxy group (strongly favored), meta to the chloro group (not favored), and meta to the ester group (favored by deactivating group).

Position C6: Para to the chloro group (directing), meta to the methoxy group (not favored), and ortho to the ester group (deactivating).

Considering these effects, the powerful activating and ortho-directing effect of the methoxy group is expected to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the methoxy group and meta to the two deactivating groups.

Influence of Chloro and Methoxy Substituents

The methoxy group significantly increases the rate of electrophilic aromatic substitution compared to benzene, as its strong electron-donating resonance effect stabilizes the positively charged intermediate (arenium ion) formed during the reaction. msu.edu This stabilization is most effective when the electrophile attacks the positions ortho and para to the methoxy group.

The chloro substituent, on the other hand, deactivates the ring towards electrophilic attack due to its strong inductive electron withdrawal. However, the resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions by stabilizing the arenium ion intermediate at these positions. quora.com

In the case of ethyl 3-chloro-4-methoxybenzoate, the activating effect of the methoxy group will dominate over the deactivating effect of the chloro group and the ethyl carboxylate group, making the ring more reactive than a benzene ring bearing only a chloro and an ester group. The regioselectivity will be primarily controlled by the methoxy group, directing the incoming electrophile to the C5 position.

Regarding nucleophilic aromatic substitution (SNAr), the reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (in this case, the chloro atom). wikipedia.orglibretexts.org In ethyl 3-chloro-4-methoxybenzoate, the chloro group is the potential leaving group. The ethyl carboxylate group is electron-withdrawing but is meta to the chlorine, which does not provide the necessary resonance stabilization for the Meisenheimer complex intermediate. libretexts.org The methoxy group is electron-donating, which further disfavors a nucleophilic attack. Consequently, nucleophilic aromatic substitution at the C3 position is expected to be very slow and would likely require harsh reaction conditions.

Transformations of the Chloro Substituent

The chloro group on the aromatic ring of Ethyl 3-chloro-4-methoxybenzoate is a key site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The reactivity of this halide is influenced by the electronic effects of the other substituents on the ring.

One of the primary transformations of the chloro substituent is its replacement by nitrogen nucleophiles through palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds. While direct studies on Ethyl 3-chloro-4-methoxybenzoate are not extensively documented, the general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by reaction with an amine and subsequent reductive elimination to yield the aminated product. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. For instance, Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, often used with sterically hindered phosphine (B1218219) ligands like XPhos. The base, typically a strong one like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), plays a critical role in the catalytic cycle. beilstein-journals.org

The general conditions for the Buchwald-Hartwig amination of aryl chlorides are summarized in the table below.

Table 1: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | Ethyl 3-chloro-4-methoxybenzoate | Electrophilic partner |

| Amine | Aniline, Morpholine, etc. | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Active metal center for catalysis |

| Ligand | XPhos, t-BuXPhos | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, Cs₂CO₃, KOt-Bu | Promotes the reaction and neutralizes the generated acid |

| Solvent | Toluene (B28343), Dioxane | Provides a medium for the reaction |

Transformations of the Methoxy Substituent

The methoxy group (–OCH₃) on the aromatic ring can be cleaved to yield the corresponding phenol (B47542), a transformation known as demethylation. This reaction is particularly useful for introducing a hydroxyl group, which can then be used for further functionalization.

A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). The reaction typically proceeds under mild conditions and is known for its high efficiency. The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by the cleavage of the methyl-oxygen bond. Generally, one equivalent of BBr₃ is required for each methoxy group to be cleaved. d-nb.infopreprints.org

Another reagent that can be employed for demethylation is aluminum chloride (AlCl₃). This Lewis acid can effectively promote the cleavage of the methyl-ether bond, particularly in the presence of an adjacent electron-withdrawing group. researchgate.net The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂).

Table 2: Reagents and Conditions for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78 °C to room temperature | Highly effective for complete demethylation. |

| Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂), -5 °C to room temperature | Cost-effective and efficient, especially with ortho-substituted ethers. |

Coupling Reactions and Aryl Functionalization

Ethyl 3-chloro-4-methoxybenzoate serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex biaryl and aryl-alkyne structures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. wisc.edunih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of appropriate catalysts and ligands can facilitate their coupling. For a substrate like Ethyl 3-chloro-4-methoxybenzoate, a typical Suzuki coupling would involve reacting it with an arylboronic acid in the presence of a palladium catalyst and a base. The reactivity of aryl chlorides has been improved by using bulky, electron-rich phosphine ligands.

A study on the closely related 3-iodo-4-methoxybenzoic acid methylester demonstrated successful Suzuki coupling with sterically hindered arylboronic esters using Pd(PPh₃)₄ as the catalyst and sodium phenoxide as the base in refluxing anhydrous benzene. beilstein-journals.org Similar conditions can be expected to be effective for the chloro-analogue, though potentially requiring more forcing conditions or more specialized catalyst systems.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | Ethyl 3-chloro-4-methoxybenzoate | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Active metal center for catalysis |

| Ligand | SPhos, XPhos | Enhances catalyst activity for chlorides |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene/Water, Dioxane/Water | Provides a medium for the biphasic reaction |

Sonogashira Coupling:

The Sonogashira coupling reaction is a powerful tool for the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine which can also serve as the solvent. wikipedia.orgresearchgate.net This reaction allows for the introduction of an alkynyl moiety onto the aromatic ring of Ethyl 3-chloro-4-methoxybenzoate.

The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the Cu(I) salt), and subsequent reductive elimination to yield the aryl-alkyne product. wikipedia.org Copper-free protocols have also been developed. preprints.orgwikipedia.org

Table 4: General Components for Sonogashira Coupling

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | Ethyl 3-chloro-4-methoxybenzoate | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Neutralizes the generated acid and can act as a solvent |

| Solvent | THF, DMF, Toluene | Reaction medium |

Buchwald-Hartwig Amination:

As mentioned in section 3.3, the Buchwald-Hartwig amination is a key aryl functionalization reaction that forms a C-N bond. beilstein-journals.org This reaction would convert Ethyl 3-chloro-4-methoxybenzoate into its corresponding 3-amino derivative, which can be a precursor for a wide range of biologically active molecules. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base, with the specific choice of reagents depending on the amine coupling partner. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy and Chemical Shift Analysis

¹H NMR spectroscopy of ethyl 3-chloro-4-methoxybenzoate reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum typically displays a characteristic pattern for the 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the ester group (H-2) is expected to appear as a doublet, while the proton ortho to the methoxy (B1213986) group (H-5) also presents as a doublet. The proton situated between the chloro and ester functionalities (H-6) would likely appear as a doublet of doublets due to coupling with both adjacent protons.

The ethyl ester group gives rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The methoxy group protons (-OCH3) appear as a sharp singlet. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Representative ¹H NMR Spectral Data for Ethyl 3-chloro-4-methoxybenzoate

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | ~7.8-8.0 | m | N/A |

| Aromatic H | ~7.0 | d | ~8.5 |

| -OCH2CH3 | ~4.3 | q | ~7.1 |

| -OCH3 | ~3.9 | s | N/A |

| -OCH2CH3 | ~1.4 | t | ~7.1 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy and Structural Elucidation

¹³C NMR spectroscopy provides valuable information about the carbon framework of ethyl 3-chloro-4-methoxybenzoate. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The carbonyl carbon of the ester group is characteristically found at a downfield chemical shift (around 165 ppm). The aromatic carbons show a range of chemical shifts determined by the attached substituents. The carbon bearing the methoxy group and the carbon bearing the chlorine atom are significantly influenced by the electronegativity of these atoms. The carbons of the ethyl group and the methoxy group appear at upfield chemical shifts.

Table 2: Representative ¹³C NMR Spectral Data for Ethyl 3-chloro-4-methoxybenzoate

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | ~165 |

| Aromatic C-O | ~158 |

| Aromatic C-Cl | ~125 |

| Aromatic CH | ~131, ~129, ~112 |

| -OCH2CH3 | ~61 |

| -OCH3 | ~56 |

| -OCH2CH3 | ~14 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For ethyl 3-chloro-4-methoxybenzoate, COSY would show cross-peaks between the adjacent aromatic protons and between the methylene and methyl protons of the ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly attached proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the previously assigned proton signals. For example, the proton signal of the methoxy group will show a correlation to the methoxy carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for confirming the substitution pattern on the aromatic ring and the connection of the ester and methoxy groups. For instance, the protons of the ethyl group would show correlations to the carbonyl carbon, and the methoxy protons would show a correlation to the aromatic carbon to which the methoxy group is attached.

Quantitative NMR for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a calibration curve, provided a certified internal standard is used. nih.gov For ethyl 3-chloro-4-methoxybenzoate, a known amount of an internal standard with a well-resolved signal is added to a precisely weighed sample. By comparing the integral of a specific proton signal of the analyte with the integral of a signal from the internal standard, the absolute quantity and thus the purity of the compound can be accurately calculated. nih.gov This technique is highly valued for its precision and directness.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of ethyl 3-chloro-4-methoxybenzoate with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula (C10H11ClO3). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak, with an intensity ratio of approximately 3:1, which is indicative of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds. In the context of Ethyl 3-chloro-4-methoxybenzoate, GC-MS serves as a crucial tool for both its identification and the assessment of its purity. scispace.com

The process involves injecting a sample of the compound into the gas chromatograph, where it is vaporized and separated from any impurities based on differences in boiling points and interactions with the stationary phase of the GC column. scispace.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the definitive identification of Ethyl 3-chloro-4-methoxybenzoate. scispace.comnih.gov The retention time from the gas chromatogram and the mass spectrum together provide a high level of confidence in the identification. nih.gov Furthermore, the area of the peak corresponding to the compound in the gas chromatogram can be used to quantify its purity. scispace.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of Ethyl 3-chloro-4-methoxybenzoate would exhibit characteristic absorption bands corresponding to its various structural components. While a specific spectrum for this exact compound is not provided, based on its structure and general spectroscopic principles, the expected characteristic IR absorptions can be predicted. libretexts.orgvscht.czlumenlearning.com

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group. libretexts.org

C-O Stretch: Bands corresponding to the C-O stretching of the ester and the methoxy group would appear in the 1250-1000 cm⁻¹ region. vscht.cz

Aromatic C=C Stretch: The benzene ring will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ range. vscht.czlibretexts.org

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹. vscht.czlibretexts.org

C-Cl Stretch: A band corresponding to the C-Cl stretching vibration is also anticipated. jchps.com

Comparative analysis with similar molecules, such as ethyl benzoate (B1203000) and ethyl m-chlorobenzoate, reveals that the position of the chlorine atom can influence the C-C bond lengths within the benzene ring due to electronic effects. scholarsresearchlibrary.com

Table 1: Predicted FT-IR Data for Ethyl 3-chloro-4-methoxybenzoate

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | 1720-1740 |

| C-O (Ester & Methoxy) | 1250-1000 |

| C=C (Aromatic) | 1600-1450 |

| C-H (Aromatic) | >3000 |

| C-H (Aliphatic) | <3000 |

Raman Spectroscopy (FT-Raman) and Vibrational Mode Assignment

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For Ethyl 3-chloro-4-methoxybenzoate, a complete vibrational analysis would involve both experimental FT-Raman measurements and theoretical calculations, often using Density Functional Theory (DFT), to assign the observed vibrational modes. researchgate.netnih.gov

For a related compound, 3-chloro-4-methoxybenzaldehyde, detailed vibrational assignments have been performed using FT-Raman and FT-IR spectroscopy in conjunction with DFT calculations. researchgate.netnih.gov Such studies help in assigning specific vibrational modes, including the C-Cl stretching and various bending modes of the molecule. For instance, in a similar molecule, the C-Cl stretching mode was assigned to a band observed at 890 cm⁻¹. jchps.com A comprehensive study on Ethyl 3-chloro-4-methoxybenzoate would similarly involve correlating the experimental Raman shifts with calculated frequencies to provide a detailed assignment of all normal modes of vibration. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The most common transitions in organic molecules are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

For Ethyl 3-chloro-4-methoxybenzoate, the presence of the benzene ring, a chromophore, means it will absorb UV light. The electronic transitions expected are primarily π → π* and n → π* transitions. libretexts.orgyoutube.com The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically occurring in compounds with double or triple bonds. youtube.com The n → π* transitions involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms of the ester and methoxy groups) to a π* antibonding orbital. youtube.com

The specific wavelengths (λmax) of maximum absorbance would be influenced by the substituents on the benzene ring (the chloro, methoxy, and ethyl ester groups). These substituents can cause a shift in the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. A detailed theoretical study using time-dependent DFT (TD-DFT) could predict the electronic absorption spectrum and help in assigning the observed electronic transitions. researchgate.net

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purity assessment of non-volatile compounds like Ethyl 3-chloro-4-methoxybenzoate. A reverse-phase HPLC method can be employed for its analysis. sielc.com In such a method, a non-polar stationary phase is used with a polar mobile phase. For a related compound, ethyl 3-chloro-4-hydroxy-5-methoxybenzoate, an effective separation was achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com A similar system could be optimized for Ethyl 3-chloro-4-methoxybenzoate. The purity of the compound is determined by the percentage of the total peak area that the main compound peak represents in the chromatogram.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Ethyl 3-chloro-4-methoxybenzoate |

| Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Ethyl benzoate |

| Ethyl m-chlorobenzoate |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of components in a mixture. For the analysis of ethyl 3-chloro-4-hydroxy-5-methoxybenzoate, a closely related compound, a reverse-phase (RP) HPLC method has been successfully applied. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation, and it is also suitable for pharmacokinetic studies. sielc.com

A typical HPLC analysis of a related benzoate derivative might employ the following conditions:

| Parameter | Condition |

|---|---|

| Column | Shim-pack Velox C18 (100 mm L × 3.0 mm I.D., 2.7 μm) |

| Mobile Phase | A) 25 mmol/L NaH2PO4 aq. (pH 3.8) B) MeOH/CH3CN=9/1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 1 μL |

| Detector | SPD-M40 Photo diode array detector |

This method demonstrates the high resolution and reduced assay time achievable with modern UHPLC systems. shimadzu.com For applications requiring Mass-Spec (MS) compatibility, the phosphoric acid in the mobile phase would be replaced with formic acid. sielc.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. wisc.edu In the context of synthesizing benzoate derivatives, TLC is instrumental in tracking the consumption of starting materials and the appearance of the desired product. rsc.org

The separation on a TLC plate is based on the principle of differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or solvent mixture). wisc.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. chemistryhall.com

For benzoate derivatives, a common mobile phase for TLC could be a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org A specific example for a related compound, ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate, reported an Rf value of 0.31 in a 99:1 mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH). orgsyn.org

| Compound | Solvent System | Rf Value | Reference |

|---|---|---|---|

| ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | 99:1 CH2Cl2:MeOH | 0.31 | orgsyn.org |

| ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | 94:6 CH2Cl2:MeOH | 0.67 | orgsyn.org |

Column Chromatography for Purification

Following a chemical synthesis, column chromatography is a standard method for the purification of the crude product. This technique operates on the same principles as TLC but on a larger scale, allowing for the separation of gram-to-kilogram quantities of material. rsc.org

For the purification of benzoate esters, flash column chromatography is often employed. rsc.org The crude product is loaded onto a column packed with a stationary phase, such as silica gel (200-300 mesh) or neutral aluminum oxide, and a suitable eluent is passed through the column to separate the components. rsc.org

The choice of eluent is critical for achieving good separation and is often guided by preliminary TLC analysis. orgsyn.org A solvent system that provides a good separation of spots on a TLC plate is a good starting point for column chromatography. orgsyn.org For instance, a mixture of petroleum ether and ethyl acetate is a commonly used eluent for the purification of benzoate derivatives. rsc.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without their decomposition. While specific GC methods for Ethyl 3-chloro-4-methoxybenzoate are not extensively detailed in the provided search results, the principles of GC are applicable to its analysis, particularly for assessing its purity and identifying any volatile impurities.

In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase within the column.

For the analysis of a related compound, Ethyl 4-bromobutyrate, a potential genotoxic impurity in a pharmaceutical product, a sensitive and rapid Gas Chromatography with Mass Spectrometry (GC-MS) method was developed. ijraset.com This highlights the capability of GC-MS to detect and quantify trace-level impurities. ijraset.com

| Parameter | Condition for a related compound (Ethyl 4-bromobutyrate) |

|---|---|

| Column | Fused silica capillary column (e.g., Thermo Scientific™ TraceGOLD™ TG-5SilMS) |

| Stationary Phase | Low polarity phase, 5% diphenyl/95% dimethyl polysiloxane |

| Detector | Mass Spectrometer (MS) with Electron Impact (EI) ionization in Selective Ion Monitoring (SIM) mode |

| Injection Mode | Splitless |

Computational and Theoretical Studies on Ethyl 3 Chloro 4 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the properties of molecular systems. These methods allow for the detailed exploration of a molecule's electronic structure and its inherent properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of Ethyl 3-chloro-4-methoxybenzoate, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The geometry of Ethyl 3-chloro-4-methoxybenzoate is influenced by the electronic and steric effects of its substituents. The chlorine atom at the meta position and the methoxy (B1213986) group at the para position to the ester group dictate the electron distribution and spatial arrangement of the benzene (B151609) ring. The ester group itself can adopt different conformations, with the planarity of the carboxylate group relative to the benzene ring being a key factor. DFT studies on similar substituted benzoates suggest that the most stable conformer will have the carbonyl group oriented to minimize steric hindrance while maximizing electronic stabilization. nih.govnih.gov

Table 1: Predicted Geometrical Parameters of Ethyl 3-chloro-4-methoxybenzoate from DFT Calculations

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C-C-Cl Bond Angle | ~119° |

| C-C-O (methoxy) Bond Angle | ~125° |

| Note: These are hypothetical values based on typical DFT results for similar molecules and are for illustrative purposes. |

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr For Ethyl 3-chloro-4-methoxybenzoate, the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group significantly influence the chemical shifts of the aromatic protons and carbons. The predicted spectra serve as a valuable tool for the structural confirmation of the synthesized compound. nih.gov

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. These calculations help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as the stretching of the C=O bond in the ester group, the C-Cl bond, and the C-O bonds of the methoxy and ester groups, as well as the various vibrations of the aromatic ring. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. royalsocietypublishing.org The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, typically π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group.

Table 2: Predicted Spectroscopic Data for Ethyl 3-chloro-4-methoxybenzoate

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | C=O | ~166 ppm |

| ¹H NMR | O-CH₃ | ~3.9 ppm |

| IR | ν(C=O) | ~1720 cm⁻¹ |

| IR | ν(C-Cl) | ~780 cm⁻¹ |

| UV-Vis | λmax | ~258 nm |

| Note: These are hypothetical values based on typical computational results for analogous compounds and are for illustrative purposes. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For Ethyl 3-chloro-4-methoxybenzoate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy group. The LUMO, conversely, is likely to be centered on the electron-deficient regions, including the ester group and the carbon atom attached to the chlorine. A smaller HOMO-LUMO gap suggests higher reactivity. dergipark.org.tr

Table 3: Predicted Frontier Molecular Orbital Energies of Ethyl 3-chloro-4-methoxybenzoate

| Parameter | Predicted Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Note: These are hypothetical values based on DFT calculations for similar aromatic esters and are for illustrative purposes. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netrsc.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For Ethyl 3-chloro-4-methoxybenzoate, the MEP surface would show a high negative potential around the oxygen atoms of the carbonyl and methoxy groups, making them sites for electrophilic interaction. The aromatic protons and the region around the chlorine atom would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. icm.edu.plresearchgate.net It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl ester group in Ethyl 3-chloro-4-methoxybenzoate allows for the existence of multiple conformations. Conformational analysis, often performed through relaxed potential energy surface (PES) scans using DFT, helps to identify the most stable conformers and the energy barriers between them. royalsocietypublishing.org This is crucial for understanding the molecule's behavior in different environments.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms, MD can explore the conformational landscape and predict properties that depend on molecular flexibility and intermolecular interactions, particularly in a solvent environment.

X-ray Crystallography and Solid-State Structural Analysis

As of the latest available data, detailed X-ray crystallography and solid-state structural analysis for Ethyl 3-chloro-4-methoxybenzoate has not been reported in publicly accessible literature. While the molecular structure can be predicted using computational modeling, experimental determination of the crystal lattice parameters, bond lengths, bond angles, and intermolecular interactions through single-crystal X-ray diffraction is not currently available.

The scientific community relies on crystallographic databases such as the Cambridge Structural Database (CSD) for such information. A thorough search of existing literature and databases reveals no published crystal structure for this specific compound. Therefore, the creation of data tables detailing its crystallographic parameters is not possible at this time.

For context, the process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to determine the precise arrangement of atoms within the crystal lattice. This analysis provides invaluable insights into the molecule's three-dimensional geometry, conformational preferences in the solid state, and the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing.

Although no experimental data exists for Ethyl 3-chloro-4-methoxybenzoate, studies on structurally related compounds can offer some predictive insights. For instance, the analysis of similar substituted benzoates would suggest the likely planarity of the benzene ring and the ester group, as well as potential packing motifs. However, without direct experimental evidence, any discussion of the solid-state structure of Ethyl 3-chloro-4-methoxybenzoate remains speculative.

Further research, specifically the successful crystallization of Ethyl 3-chloro-4-methoxybenzoate and subsequent X-ray diffraction analysis, would be required to provide the definitive data for this section.

Applications in Advanced Organic Synthesis and Materials Science

Precursors and Building Blocks in Multi-Step Syntheses

The reactivity of Ethyl 3-chloro-4-methoxybenzoate makes it a valuable precursor and intermediate in a variety of multi-step synthetic pathways. The chloro, methoxy (B1213986), and ester functionalities can be selectively targeted and transformed, allowing for the strategic construction of more intricate molecular architectures.

Synthesis of Labeled Analogues for Mechanistic Studies

While direct research on the synthesis of isotopically labeled Ethyl 3-chloro-4-methoxybenzoate is not extensively documented, the principles of isotopic labeling are well-established in organic chemistry for elucidating reaction mechanisms. The introduction of isotopes such as carbon-13 (¹³C) or deuterium (B1214612) (²H) into the structure of Ethyl 3-chloro-4-methoxybenzoate would enable chemists to trace the fate of specific atoms throughout a reaction sequence. For instance, labeling the carbonyl carbon of the ester group with ¹³C could provide insights into esterification and hydrolysis mechanisms. Similarly, deuterium labeling of the methoxy group or the ethyl group could help in understanding reaction pathways involving these functionalities. Such labeled analogues are invaluable tools for detailed mechanistic investigations of reactions where this compound serves as a key reactant.

Intermediates for Complex Aromatic Systems (e.g., pyrimidine (B1678525) derivatives)

A significant application of Ethyl 3-chloro-4-methoxybenzoate and its derivatives lies in their use as intermediates for the synthesis of complex aromatic systems, particularly heterocyclic compounds like pyrimidines. The pyrimidine scaffold is a core component of many biologically active molecules.

Research has demonstrated the utility of related structures in the preparation of pyrimidine derivatives. For example, a closely related compound, Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate, serves as a key intermediate in the synthesis of more complex pyrimidine-based molecules. google.com The synthesis of this intermediate highlights the importance of the 3-chloro-4-methoxybenzylamine moiety, which can be derived from Ethyl 3-chloro-4-methoxybenzoate through reduction of the ester and subsequent chemical modifications.

Furthermore, the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives often involves precursors that share structural similarities with Ethyl 3-chloro-4-methoxybenzoate. mdpi.comnih.govmdpi.com These syntheses typically involve the construction of a pyrazole (B372694) ring followed by the annulation of a pyrimidine ring. The substituted phenyl group, a key feature of Ethyl 3-chloro-4-methoxybenzoate, can be incorporated into the final structure, influencing the properties of the resulting complex aromatic system. The strategic use of such intermediates allows for the systematic variation of substituents on the aromatic ring, which is crucial for structure-activity relationship studies.

The following table provides examples of complex aromatic systems that can be synthesized from precursors related to Ethyl 3-chloro-4-methoxybenzoate:

| Precursor/Intermediate Analogue | Target Complex Aromatic System | Potential Application Area |

| Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate | Substituted Pyrimidines | Medicinal Chemistry |

| Substituted 3-chloro-4-methoxy-phenylhydrazines | Pyrazolo[3,4-d]pyrimidines | Medicinal Chemistry |

| 2-Amino-3-cyano-pyridines with 3-chloro-4-methoxyphenyl substituents | Pyrido[2,3-d]pyrimidines | Materials Science, Medicinal Chemistry |

Role in the Development of Fine Chemicals and Specialty Materials (Non-biological focus)

The structural attributes of Ethyl 3-chloro-4-methoxybenzoate also make it a valuable component in the synthesis of fine chemicals and specialty materials where the focus is on their physicochemical properties rather than biological activity. The presence of the aromatic ring, coupled with the polar methoxy and ester groups and the reactive chloro substituent, allows for its incorporation into a variety of material scaffolds.

While direct examples of Ethyl 3-chloro-4-methoxybenzoate in materials science are emerging, related benzoate (B1203000) derivatives are known to be utilized in the synthesis of liquid crystals. The rigid core of the benzene (B151609) ring is a common feature in liquid crystalline molecules, and by modifying the substituents, the mesomorphic properties can be fine-tuned. The specific substitution pattern of Ethyl 3-chloro-4-methoxybenzoate could influence the molecular packing and electronic properties, potentially leading to the development of novel liquid crystalline materials with specific optical or electronic characteristics.

Derivatization for Chemical Library Synthesis and Exploration of New Chemical Space

The concept of combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules, is a powerful tool for the discovery of new compounds with desired properties. The structure of Ethyl 3-chloro-4-methoxybenzoate is well-suited for this approach, as it possesses multiple points for diversification.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines or alcohols to generate a wide array of amides or esters. The chlorine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at this position. Furthermore, the methoxy group can potentially be demethylated to a phenol (B47542), which can then be derivatized with another set of building blocks.

This multi-faceted reactivity allows for the creation of a large and diverse chemical library starting from a single, readily available precursor. The exploration of this "new chemical space" can lead to the identification of molecules with novel applications in materials science, catalysis, or other non-biological fields.

The following table outlines the potential derivatization points on the Ethyl 3-chloro-4-methoxybenzoate scaffold for chemical library synthesis:

| Derivatization Site | Reaction Type | Potential Building Blocks | Resulting Functional Group |

| Ethyl Ester | Hydrolysis followed by Amidation | Library of primary and secondary amines | Amides |

| Ethyl Ester | Transesterification | Library of alcohols | New Esters |

| Chloro Group | Suzuki Coupling | Library of boronic acids/esters | Aryl or Heteroaryl groups |

| Chloro Group | Buchwald-Hartwig Amination | Library of primary and secondary amines | Substituted Anilines |

| Methoxy Group | Demethylation followed by Etherification | Library of alkyl halides | Ethers |

By systematically varying the building blocks at each of these positions, a vast number of unique compounds can be generated and screened for desired properties, accelerating the discovery process in various scientific disciplines.

Q & A

Q. What are the established synthetic routes for Ethyl 3-chloro-4-methoxybenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 3-chloro-4-methoxybenzoic acid with ethanol under acid catalysis. Alternative routes may include:

- Chlorination of precursors : Chlorination of 4-methoxybenzoic acid derivatives using chlorine gas and FeCl₃ as a catalyst (analogous to methods for 3-Chloro-4-(methylsulfanyl)benzoic acid) .

- Multi-step alkylation : Similar to ethyl ester synthesis in repaglinide intermediates, where alkylation and bromination are performed sequentially .

Critical factors : - Temperature : Excessive heat during esterification can lead to decarboxylation.

- Catalyst concentration : Overuse of H₂SO₄ may increase side reactions (e.g., ether formation).

Data Table :

| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Direct esterification | H₂SO₄ | 78–85 | ≥95% | |

| Chlorination + esterification | FeCl₃ | 65–72 | 90–93% |

Q. What spectroscopic techniques are most effective for characterizing Ethyl 3-chloro-4-methoxybenzoate?

- Methodological Answer :